Welcome to the BenchChem Online Store!
molecular formula C7H18N2 B1283825 [2-(Dimethylamino)ethyl](propan-2-yl)amine CAS No. 85053-37-8

[2-(Dimethylamino)ethyl](propan-2-yl)amine

Cat. No. B1283825
M. Wt: 130.23 g/mol
InChI Key: QXPRMANJAMOFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871304B2

Procedure details

Into a 50 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel were placed 6.0 g (0.10 mol) of isopropylamine and 5 ml of water. And then, while maintaining the solution temperature within a range of from 30° C. to 50° C., 10 ml of aqueous solution of 5.0 g (35 mmol) of 2-(dimethylamino)ethyl chloride hydrochloride was slowly dropped into the flask, and the mixture was stirred for 2 hours. Subsequently, 10 ml of aqueous solution of 2.8 g (70 mmol) of sodium hydroxide was slowly dropped into the flask in an ice bath, and the mixture was reacted for 10 minutes. After the completion of the reaction, the reaction solution was subjected to extraction with 25 ml of hexane twice, and the hexane layer was concentrated under reduced pressure. The resultant concentrate was distilled under reduced pressure (65° C., 4.0 kPa), to provide 1.4 g of 1-isopropylamino-2-dimethylaminoethane. (Isolation yield: 31%)
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl.[CH3:6][N:7]([CH3:11])[CH2:8][CH2:9]Cl.[OH-].[Na+]>O>[CH:1]([NH:4][CH2:9][CH2:8][N:7]([CH3:11])[CH3:6])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Step Three
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL-volume flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was slowly dropped into the flask
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was subjected to extraction with 25 ml of hexane twice
CONCENTRATION
Type
CONCENTRATION
Details
the hexane layer was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (65° C., 4.0 kPa)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.